molecular formula C15H13N5O2 B12162079 N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

Cat. No.: B12162079
M. Wt: 295.30 g/mol
InChI Key: SKRWWJHYQRSAFX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a synthetic small molecule featuring a pyrazine carboxamide scaffold linked to an indole moiety via a glyoxylamide bridge. The indole ring contributes to interactions with biological targets (e.g., enzymes, receptors), while the pyrazine carboxamide group enhances solubility and binding affinity.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-5-6-18-13)20-11-1-2-12-10(7-11)3-4-17-12/h1-8,17H,9H2,(H,19,22)(H,20,21)

InChI Key

SKRWWJHYQRSAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide typically involves the reaction of an indole derivative with a pyrazine carboxylic acid derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be coupled with pyrazine-2-carboxylic acid using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic catalysts such as sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrazine carboxamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide and related compounds:

Compound Name Structural Features Biological Activity Key Findings References
This compound Indole-5-ylamino linked to pyrazine carboxamide via glyoxylamide bridge. Not explicitly reported; inferred antimicrobial/antiviral potential. Structural similarity to active indole-carboxamides suggests comparable target interactions.
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) 3-Fluorobenzoyl substitution on indole nitrogen; pyrazine carboxamide. MAO-B inhibition (IC₅₀ = 0.78 µM; competitive inhibition, Kᵢ = 94.52 nM). Superior selectivity (SI > 120) vs. rasagiline; rationalized via molecular docking.
N-[2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl]-nicotinamide (4) Nicotinamide core with hydrazinyl-oxoethyl chain. Antimicrobial activity (gram-positive bacteria, Candida spp.). Moderate activity vs. C. albicans (MIC = 32 µg/mL).
N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)pyrazine-2-carboxamide Fluoro substitution at indole-3-position; ethylamino linker. Screening hit (antiviral/anticancer potential). Available in mg quantities for further testing (MolWeight: 341.34).
N-(2-chlorophenyl)pyrazole-5-carboxamide derivatives Chlorophenyl and pyrazole groups; variable substituents. Anticancer (APN enzyme inhibition). Compound 2o: Synthesized via hydrazine hydrate reaction; APN inhibition data pending.
N-(2-oxo-2-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide Thiazole-pyridine heterocycle; pyrazine carboxamide. No explicit activity reported; structural focus on heterocyclic diversity. ChemSpider ID: 1351697-47-6; MolPort availability noted.

Key Structural and Functional Insights:

Indole Substitution Position :

  • The 5-position of the indole ring (as in the target compound) is critical for MAO-B inhibition, as seen in compound 4e .
  • 3-position substitution (e.g., fluoroindole in ) shifts activity toward antiviral/anticancer targets.

Linker Modifications :

  • Glyoxylamide bridges (as in the target compound) enhance conformational flexibility, aiding in enzyme active-site binding .
  • Hydrazinyl linkers (e.g., compound 4 in ) improve solubility but may reduce metabolic stability.

Heterocyclic Variations :

  • Pyrazine carboxamides (common in all compounds) provide π-π stacking with aromatic residues in target proteins .
  • Pyrazole or thiazole replacements (e.g., ) alter steric and electronic profiles, impacting selectivity.

Biological Activity Trends: MAO-B Inhibition: Fluorinated indole derivatives (e.g., 4e) show nanomolar potency, driven by hydrophobic and halogen-bonding interactions . Antimicrobial Activity: Hydrazine-containing analogues (e.g., ) exhibit moderate efficacy against fungal pathogens.

Research Findings and Data Tables

Table 1: MAO-B Inhibitory Activity of Selected Analogues

Compound IC₅₀ (µM) Selectivity Index (MAO-B/MAO-A) Inhibition Type
4e 0.78 >120 Competitive
Rasagiline (Control) 0.14 >50 Irreversible

Table 2: Antimicrobial Activity of Hydrazine-Linked Analogues

Compound C. albicans MIC (µg/mL) S. aureus MIC (µg/mL)
4 32 64
Fluconazole (Control) 2 N/A

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